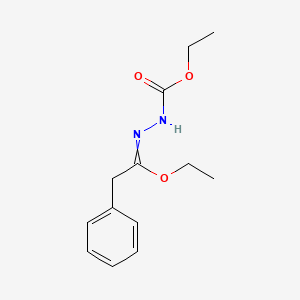![molecular formula C11H16O3 B14452476 Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester CAS No. 73275-63-5](/img/structure/B14452476.png)
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, bicyclo[221]hept-5-en-2-ylmethyl ethyl ester is a unique organic compound characterized by its bicyclic structure This compound is part of the norbornene family, which is known for its strained ring system and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester typically involves a multi-step process. One common method includes the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure. Subsequent esterification reactions introduce the carbonic acid ester group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates, which then interact with biological targets. The bicyclic structure may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: Similar bicyclic structure but with a different ester group.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Another ester derivative with slight variations in reactivity and properties.
Uniqueness
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and potential applications. Its reactivity and stability make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
73275-63-5 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]hept-5-enylmethyl ethyl carbonate |
InChI |
InChI=1S/C11H16O3/c1-2-13-11(12)14-7-10-6-8-3-4-9(10)5-8/h3-4,8-10H,2,5-7H2,1H3 |
Clave InChI |
BJVMGUDDQUGAQW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCC1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


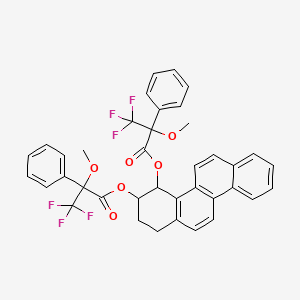
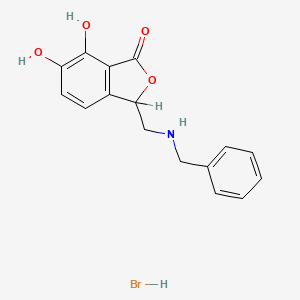
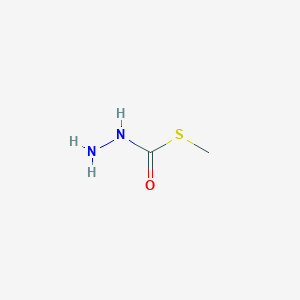



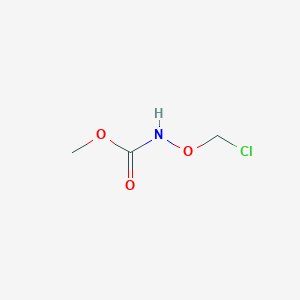
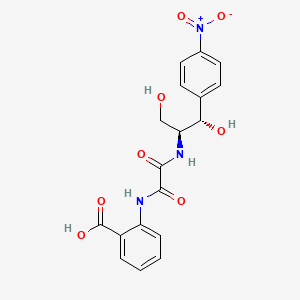
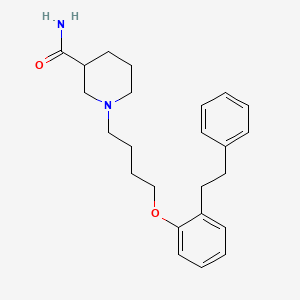
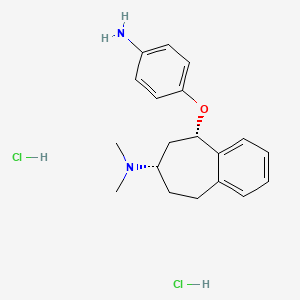
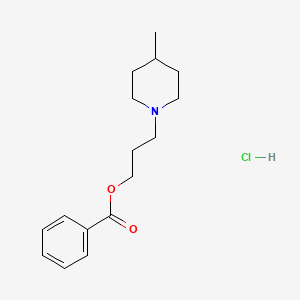
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)

